4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol
Description
4-[(1R,4S)-Bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol is a bicyclic-substituted catechol derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety attached to a benzene ring with hydroxyl groups at the 1- and 2-positions.
Properties
IUPAC Name |
4-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2/t8-,9+,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARXDSZNTUVDEE-VUHGHZMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced bicyclic structures.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene-1,2-diol Derivatives
Epinephrine (Adrenaline)
- Structure: 4-[(1R)-1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol .
- Properties: Molecular formula C₉H₁₃NO₃, molar mass 183.2 g/mol, water solubility 180 mg/L, log KOW = -2.59 .
- Activity : Sympathomimetic agent acting on α/β-adrenergic receptors. The ethylamine side chain and stereochemistry (R-configuration) are critical for receptor binding .
- Comparison : The target compound replaces the ethylamine side chain with a hydrophobic bicyclo group, likely reducing water solubility and altering receptor interactions.
XDE (4-[(1S)-1-Hydroxy-2-(Methylamino)ethyl]benzene-1,2-diol)
- Structure : Stereoisomer of epinephrine with (1S)-configuration in the hydroxyethyl group .
- Properties: Similar molecular formula (C₉H₁₃NO₃) and molar mass (183.2 g/mol) to epinephrine. Stereochemical differences may affect adrenergic activity .
- Comparison : Highlights the importance of stereochemistry in biological activity, suggesting that the (1R,4S) configuration in the target compound could lead to unique binding profiles.
α-Methyl-Norepinephrine
- Structure: 4-[(1R)-2-Amino-1-hydroxypropyl]benzene-1,2-diol .
- Properties : Molar mass 183.2 g/mol; methyl substitution on the ethylamine chain enhances metabolic stability .
- Comparison : Demonstrates how alkyl modifications on the side chain influence pharmacological properties, a strategy that could be mirrored in optimizing the target compound’s bicyclic substituent.
Bicyclo-Substituted Diols
4-(Bicyclo[2.2.1]hept-2-yl)cyclohexane-1,2-diol
- Structure : Cyclohexane-1,2-diol with a bicyclo[2.2.1]hept-2-yl substituent .
- Properties : Molecular formula C₁₃H₂₀O₂, molar mass 208.29 g/mol. The saturated cyclohexane ring increases hydrophobicity compared to the aromatic benzene analog .
Other Diol Derivatives
Resveratrol
- Structure : 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol .
- Properties : Benzene-1,3-diol with a stilbene group; log KOW ~3.1. Used in antioxidant and anti-inflammatory research .
- Comparison : The 1,2-diol configuration in the target compound may enhance metal chelation or redox activity compared to 1,3-diol systems.
Physicochemical Properties and Pharmacological Implications
Table 1: Comparative Properties of Selected Compounds
Key Observations :
- The target compound’s bicyclic group increases hydrophobicity compared to epinephrine, likely reducing water solubility and altering membrane permeability.
Biological Activity
The compound 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol (CAS No. 16411093) is a bicyclic phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antioxidant properties, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O2 , with a molecular weight of 204.27 g/mol . The structure consists of a bicyclic heptane moiety attached to a benzene ring with hydroxyl groups at the 1 and 2 positions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.27 g/mol |
| CAS Number | 16411093 |
| Synonyms | Bicyclo[2.2.1]hept-2-yl phenol |
Antioxidant Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
The antioxidant properties are primarily attributed to the ability of the hydroxyl groups to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cellular components.
Anti-inflammatory Effects
Research has shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study: Inhibition of Cytokines
In a controlled study involving inflammatory models, This compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Neuroprotection
The compound is believed to protect neuronal cells from apoptosis induced by oxidative stress through the modulation of signaling pathways associated with cell survival.
Table 2: Summary of Biological Activities
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